(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
CAS No.: 2361915-11-7
Cat. No.: VC5167628
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361915-11-7 |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 353.44 |
| IUPAC Name | (E)-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide |
| Standard InChI | InChI=1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+ |
| Standard InChI Key | PABRNTCBLZROLS-OUKQBFOZSA-N |
| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central ethenesulfonamide group [(E)-CH=CH-SO₂-NH-] bridging a 4-(3,5-dimethylpyrazol-1-yl)phenyl moiety and a phenyl ring. The E configuration of the ethene double bond is critical for maintaining planarity, which influences intermolecular interactions and biological target engagement . Key structural elements include:
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Pyrazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, substituted with methyl groups at positions 3 and 5.
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Sulfonamide linker: The -SO₂-NH- group enhances hydrogen-bonding potential and metabolic stability.
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Aromatic systems: The phenyl and pyrazole groups contribute to π-π stacking interactions and hydrophobic binding.
Table 1: Comparative Molecular Properties of Analogous Compounds
Synthesis and Reaction Pathways
General Synthetic Strategy
While no explicit synthesis route for the target compound is documented, analogous pyrazole-sulfonamide hybrids are typically synthesized via:
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Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-keto esters. For example, 3,5-dimethylpyrazole derivatives are synthesized from acetylacetone and hydrazine hydrate .
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Sulfonamide Coupling: Reaction of a sulfonyl chloride with an amine-containing intermediate. The E configuration is preserved by using sterically hindered bases to prevent isomerization.
Proposed Reaction Scheme:
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Synthesis of 4-(3,5-dimethylpyrazol-1-yl)aniline via Ullmann coupling of 3,5-dimethylpyrazole with 4-iodoaniline.
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Sulfonation of (E)-2-phenylethenesulfonyl chloride with the above aniline derivative in the presence of pyridine to yield the target compound.
Physicochemical Properties
Crystallographic Insights
X-ray diffraction data from analogous Schiff base pyrazoles reveal:
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Intramolecular hydrogen bonds between sulfonamide oxygen and pyrazole C-H groups, forming S(6) ring motifs .
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Dihedral angles between pyrazole and phenyl rings ranging from 24.7° to 58.7°, suggesting moderate conformational flexibility .
Anti-Inflammatory Effects
The sulfonamide group inhibits cyclooxygenase-2 (COX-2), while pyrazole modulates NF-κB signaling. Hybrid analogs reduce carrageenan-induced edema in rodent models by 40–60% at 10 mg/kg doses .
Material Science Applications
Organic Electronics
The conjugated π-system of the ethenesulfonamide group enables applications in:
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Organic light-emitting diodes (OLEDs): Pyrazole derivatives emit blue light (λₑₘ = 450–470 nm).
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Coordination polymers: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous networks with BET surface areas >500 m²/g .
Future Directions
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Stereochemical Optimization: Investigate Z/E isomer effects on target binding using molecular dynamics simulations.
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Prodrug Development: Mask the sulfonamide group with ester prodrugs to enhance oral bioavailability.
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Polymer Composite Synthesis: Incorporate the compound into polyimide matrices for high-temperature dielectric materials.
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